molecular formula C13H12N2 B11903309 3-(Naphthalen-2-ylamino)propanenitrile CAS No. 38266-46-5

3-(Naphthalen-2-ylamino)propanenitrile

Cat. No.: B11903309
CAS No.: 38266-46-5
M. Wt: 196.25 g/mol
InChI Key: CPUVSJAQJPRXLH-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-ylamino)propanenitrile is an organic compound with the molecular formula C13H12N2 It is characterized by the presence of a naphthalene ring attached to an amino group, which is further connected to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-ylamino)propanenitrile typically involves the reaction of 2-naphthylamine with acrylonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials, 2-naphthylamine and acrylonitrile, are fed into a reactor where they undergo the catalytic reaction. The product is then purified through various techniques such as distillation, crystallization, or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-ylamino)propanenitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Oxidation can yield products such as naphthoquinones or other oxidized derivatives.

    Reduction: Reduction typically produces primary amines or aldehydes.

    Substitution: Substitution reactions can result in a variety of substituted naphthyl derivatives.

Scientific Research Applications

3-(Naphthalen-2-ylamino)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-ylamino)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Naphthalen-1-ylamino)propanenitrile: Similar in structure but with the amino group attached to the 1-position of the naphthalene ring.

    3-(Phenylamino)propanenitrile: Contains a phenyl group instead of a naphthalene ring.

    3-(Pyridin-2-ylamino)propanenitrile: Features a pyridine ring instead of a naphthalene ring.

Uniqueness

3-(Naphthalen-2-ylamino)propanenitrile is unique due to the specific positioning of the amino group on the naphthalene ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

38266-46-5

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

3-(naphthalen-2-ylamino)propanenitrile

InChI

InChI=1S/C13H12N2/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10,15H,3,9H2

InChI Key

CPUVSJAQJPRXLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCCC#N

Origin of Product

United States

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